molecular formula C15H15NO2 B326122 4-[(2-Ethoxybenzylidene)amino]phenol

4-[(2-Ethoxybenzylidene)amino]phenol

Cat. No.: B326122
M. Wt: 241.28 g/mol
InChI Key: BQCJWTSQYFNJQD-UHFFFAOYSA-N
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Description

4-[(2-Ethoxybenzylidene)amino]phenol is a Schiff base compound synthesized via the condensation of 2-ethoxybenzaldehyde with 4-aminophenol. Its molecular structure features an ethoxy (–OCH₂CH₃) substituent on the benzaldehyde-derived aromatic ring and a phenolic (–OH) group on the aminophenol moiety. The ethoxy group contributes electron-donating effects, influencing the compound's electronic properties, solubility, and intermolecular interactions. Schiff bases like this are widely studied for their biological activities, coordination chemistry, and applications in materials science .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-[(2-ethoxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C15H15NO2/c1-2-18-15-6-4-3-5-12(15)11-16-13-7-9-14(17)10-8-13/h3-11,17H,2H2,1H3

InChI Key

BQCJWTSQYFNJQD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C=NC2=CC=C(C=C2)O

Canonical SMILES

CCOC1=CC=CC=C1C=NC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Features

The crystal structures of Schiff bases are governed by substituents and intermolecular interactions. Below is a comparison of key structural parameters:

Compound Substituent Space Group Hydrogen Bonding Interactions π-π Stacking (Å) Reference
4-[(2-Ethoxybenzylidene)amino]phenol –OCH₂CH₃ (ortho) Not reported Likely O–H⋯N and C–H⋯O Not reported
4-[(4-Nitrobenzylidene)amino]phenol –NO₂ (para) P1 O–H⋯O, C–H⋯O, and N–O⋯H 3.73–3.85
2-[(4-Chlorobenzylidene)amino]phenol –Cl (para) Not reported C–H⋯Cl and O–H⋯N Not reported

Key Observations :

  • Nitro Derivative: The nitro group (–NO₂) in 4-[(4-nitrobenzylidene)amino]phenol introduces strong electron-withdrawing effects, leading to planar molecular geometries and extensive hydrogen bonding (O–H⋯O, C–H⋯O). The crystal packing includes layered arrangements stabilized by π-π stacking (3.73–3.85 Å) .
  • Chloro Derivative: The para-chloro substituent in 2-[(4-chlorobenzylidene)amino]phenol participates in C–H⋯Cl interactions, which are weaker than O–H⋯O bonds but still contribute to lattice stability .
  • Hydrogen bonding may involve phenolic O–H and imine N atoms.

Electronic and Substituent Effects

Substituents significantly alter electronic properties:

  • Nitro Group : Strong electron-withdrawing nature increases electrophilicity of the imine (C=N) bond, enhancing reactivity toward nucleophiles. This property is exploited in antimalarial and antitumor applications .
  • The ethoxy group also enhances solubility in polar organic solvents .
  • Chloro Group : Moderately electron-withdrawing (–I effect) reduces electron density, making the compound less reactive than the ethoxy derivative but more stable than the nitro analog .

Thermodynamic and Stability Trends

  • Thermal Stability : Nitro derivatives generally exhibit higher melting points due to strong intermolecular interactions (e.g., hydrogen bonds and π-π stacking). Ethoxy analogs may have lower stability due to steric bulk .
  • Solubility : Ethoxy and methoxy groups improve solubility in organic solvents compared to nitro and chloro derivatives .

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